1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzenesulfonyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Piperazine Coupling: The brominated product is then reacted with 2,4-dimethylphenylpiperazine in the presence of a base like potassium carbonate or sodium hydride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes involving sulfonyl piperazines.
Medicine: Potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine would depend on its specific target in biological systems. Generally, sulfonyl piperazines can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Lacks the bromine atom, potentially altering its reactivity and biological activity.
1-(5-Chloro-2,4-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Similar structure with a chlorine atom instead of bromine, which may affect its chemical properties.
Uniqueness
1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(16(3)11-14)22-7-9-23(10-8-22)26(24,25)20-13-18(21)15(2)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOQVILVEOWEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.